![molecular formula C29H21N3 B4695400 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B4695400.png)
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole
Übersicht
Beschreibung
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole, also known as BI-2536, is a small molecule inhibitor that selectively targets polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, mitosis, and cytokinesis. BI-2536 has been extensively studied for its potential as an anticancer agent due to its ability to induce mitotic arrest and apoptosis in cancer cells.
Wirkmechanismus
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole selectively targets PLK1, which is overexpressed in many types of cancer and plays a crucial role in cell cycle progression and mitosis. By inhibiting PLK1, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole induces mitotic arrest and apoptosis in cancer cells. In addition, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been shown to inhibit angiogenesis and tumor growth in preclinical models of cancer.
Biochemical and Physiological Effects:
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been shown to induce mitotic arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis and tumor growth in preclinical models of cancer. 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has several advantages for lab experiments. It is a selective inhibitor of PLK1, which allows for the specific targeting of this kinase in cancer cells. In addition, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been extensively studied in preclinical models of cancer, which provides a wealth of information on its efficacy and mechanism of action. However, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole also has some limitations for lab experiments. It is a small molecule inhibitor, which can limit its bioavailability and efficacy in vivo. In addition, the high cost of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole can be a barrier to its use in some lab settings.
Zukünftige Richtungen
There are several future directions for the study of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole. One area of research is the development of more potent and selective PLK1 inhibitors. In addition, the combination of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole with other anticancer agents, such as chemotherapy and radiation therapy, is an area of active research. Finally, the use of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole in combination with immunotherapy is an area of emerging interest, as PLK1 has been shown to play a role in the regulation of immune responses.
Wissenschaftliche Forschungsanwendungen
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been extensively studied for its potential as an anticancer agent. It has been shown to induce mitotic arrest and apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Eigenschaften
IUPAC Name |
3-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3/c1-3-9-20(10-4-1)21-15-17-23(18-16-21)28-27(22-11-5-2-6-12-22)31-29(32-28)25-19-30-26-14-8-7-13-24(25)26/h1-19,30H,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBVWMWOAPOYEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CNC5=CC=CC=C54)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.